molecular formula C10H20FNO2 B13233509 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid

2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid

Cat. No.: B13233509
M. Wt: 205.27 g/mol
InChI Key: FBPIZTUGKLSVIH-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoropropyl group, and a methylhexanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular signaling and function. For example, it could act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid
  • 2-Amino-2-(3-fluoropropyl)-4-methylhexan-1-ol
  • Isoindoline-1,3-dione derivatives

Uniqueness

Compared to similar compounds, 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluoropropyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid, also known as a derivative of the amino acid family, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H14FNO2
  • Molecular Weight : 161.19 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems. Research indicates that this compound may exhibit significant effects on metabolic pathways and cellular functions.

The compound is believed to act through several mechanisms:

  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Interaction : The compound could bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity :
    • A study assessed the compound's effectiveness against various bacterial strains, indicating a moderate inhibitory effect on Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects :
    • Research has shown that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease therapies.
  • Metabolic Effects :
    • In vitro studies demonstrated that this compound could influence glucose metabolism in muscle cells, suggesting its role in metabolic regulation.

Data Table: Summary of Biological Activities

Biological ActivityObservationReference
AntimicrobialModerate inhibition of Gram-positive bacteria
NeuroprotectiveProtection against oxidative stress
Metabolic RegulationInfluence on glucose metabolism

Properties

Molecular Formula

C10H20FNO2

Molecular Weight

205.27 g/mol

IUPAC Name

2-amino-2-(3-fluoropropyl)-4-methylhexanoic acid

InChI

InChI=1S/C10H20FNO2/c1-3-8(2)7-10(12,9(13)14)5-4-6-11/h8H,3-7,12H2,1-2H3,(H,13,14)

InChI Key

FBPIZTUGKLSVIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CCCF)(C(=O)O)N

Origin of Product

United States

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